molecular formula C11H10N2S B3060433 Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- CAS No. 36065-41-5

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-

Cat. No.: B3060433
CAS No.: 36065-41-5
M. Wt: 202.28 g/mol
InChI Key: OZNXXVWKDIUAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole is a bicyclic heterocyclic system comprising fused imidazole and thiazole rings. The compound 5,6-dihydro-3-phenyl-imidazo[2,1-b]thiazole features a partially saturated thiazole ring (5,6-dihydro) and a phenyl substituent at the 3-position of the imidazo-thiazole core . This structural framework is pivotal in medicinal chemistry due to its versatility in accommodating diverse substitutions, which modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXXVWKDIUAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189639
Record name Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36065-41-5
Record name 5,6-Dihydro-3-phenylimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036065415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dihydro-3-phenylimidazo[2,1-b]thiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSR3G8S2PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fused imidazole-thiazole system enables electrophilic substitution, particularly at electron-rich positions. Nitration of imidazo[2,1-b]thiazoles with nitric acid and sulfuric acid yields nitro derivatives, which serve as intermediates for further functionalization. For example:

  • Reagents : HNO₃/H₂SO₄

  • Product : 5- or 6-nitroimidazo[2,1-b]thiazole derivatives .

Nucleophilic Substitution

Nucleophilic displacement occurs at positions activated by electron-withdrawing groups (e.g., halides). Substitution with amines or alkoxides is common:

  • Reagents : K₂CO₃, DMF, 80°C

  • Example : 2-Bromoimidazo[2,1-b]thiazole reacts with morpholine to form 2-morpholino derivatives .

Reduction Reactions

The thiazole ring undergoes selective reduction to yield saturated analogs:

  • Reagents : NaBH₄ or H₂/Pd-C

  • Product : 5,6-Dihydroimidazo[2,1-b]thiazoles, enhancing solubility for pharmacological applications .

Alkylation and Acylation

The nitrogen atoms in the imidazole ring are sites for alkylation/acylation:

Reaction Type Reagents Product
AlkylationR-X (alkyl halide)N-Alkylimidazo[2,1-b]thiazoles
AcylationR-COCl (acyl chloride)N-Acylimidazo[2,1-b]thiazoles

Cyclization and Fusion Reactions

Intramolecular cyclization forms complex polycyclic systems. For example:

  • Substrate : Ethyl 2-methylimidazo[2,1-b]thiazole-3-carboxylate

  • Conditions : POCl₃, 110°C

  • Product : Benzo-fused imidazo[2,1-b]thiazoles with antitumor activity .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable C-C bond formation:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with bromo derivatives to generate biaryl systems.

    • Catalyst : Pd(PPh₃)₄

    • Yield : 70–85% .

Oxidation and Functional Group Interconversion

Oxidation of methyl groups to carboxylic acids expands derivatization potential:

  • Reagents : KMnO₄/H₂SO₄

  • Example : 6-Methylimidazo[2,1-b]thiazole → 6-carboxylic acid derivative .

Key Mechanistic Insights

  • Aromaticity : The conjugated system stabilizes intermediates during electrophilic substitution .

  • Steric Effects : Substituents at C-3 (e.g., phenyl) direct reactivity to C-5/C-6 positions .

  • Solubility : 5,6-Dihydro analogs improve bioavailability in drug design .

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic processes, leading to the death of the bacterial cells. The compound’s structure allows it to bind effectively to these targets, enhancing its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
5,6-dihydro-3-(4-nitrophenyl)-imidazo[2,1-b]thiazole 4-NO₂ on phenyl C₁₁H₁₀N₄O₂S 274.29 Enhanced electrophilicity; potential kinase inhibition
5,6-dihydro-3-(4-methoxyphenyl)-imidazo[2,1-b]thiazole 4-OCH₃ on phenyl C₁₂H₁₂N₂OS 232.30 Improved solubility; antioxidant activity
5,6-dihydro-3-methyl-ethyl ester hydrochloride Methyl, ethyl ester, HCl C₉H₁₃ClN₂O₂S 248.73 Increased water solubility; prodrug potential
N-[2-(4-chlorophenyl)ethyl]-3-methyl derivative 4-Cl on phenyl, carboxamide C₁₅H₁₆ClN₃OS 321.83 Enhanced receptor binding; anticancer activity
Levamisole (6-phenyl-2,3,5,6-tetrahydro derivative) Saturated thiazole, phenyl C₁₁H₁₂N₂S 204.29 Antiparasitic activity; immunomodulatory effects

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-nitro substituent (NO₂) increases electrophilicity, making the compound reactive in nucleophilic environments, which is advantageous in kinase inhibition .
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) enhances solubility via polarity and may stabilize free radicals, contributing to antioxidant effects .
  • Halogenated Derivatives : Chlorine (Cl) improves metabolic stability and receptor affinity, as seen in anticancer derivatives .
  • Salt Forms : Hydrochloride salts (e.g., ethyl ester derivatives) enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo(2,1-b)thiazole

This compound belongs to the imidazothiazole family, characterized by a fused ring system that includes nitrogen and sulfur atoms. Its structure contributes to a variety of biological activities, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that imidazo(2,1-b)thiazole derivatives exhibit antimycobacterial properties. For instance, similar compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo(2,1-b)thiazole derivatives. A notable study demonstrated that specific derivatives displayed significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
7aMIAPaCa-2 (Pancreatic Cancer)4.2 ± 0.6
9MIAPaCa-27.3 ± 0.7
5Various Lines2.7 ± 1.2

These results indicate that structural modifications can significantly influence the compound's efficacy against cancer cells .

The mechanism through which imidazo(2,1-b)thiazole compounds exert their biological effects often involves interaction with cellular targets such as tubulin and other proteins involved in cell division and proliferation. The presence of functional groups allows these compounds to form hydrogen bonds with target proteins, enhancing their biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of imidazo(2,1-b)thiazole typically involves cyclocondensation reactions between 2-aminothiazoles and α-halocarbonyl compounds. Variations in substituents on the aromatic rings can lead to different biological activities:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish the activity against specific targets.
  • SAR Studies : Quantitative structure–activity relationship (QSAR) analyses have been conducted to correlate structural features with biological activity, providing insights for future drug design .

Case Studies

  • Noscapine Derivatives : A study on noscapine analogs containing imidazo(2,1-b)thiazole structures revealed their ability to regulate microtubules and inhibit cancer cell proliferation effectively .
  • Thiadiazole-Linked Compounds : Research into novel compounds linked to thiadiazole structures demonstrated enhanced anticancer properties against liver carcinoma cells (HEPG2), showcasing the versatility of imidazo(2,1-b)thiazole derivatives in medicinal applications .

Q & A

Q. What are the most efficient synthetic methodologies for preparing 5,6-dihydro-3-phenylimidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence yield and purity?

The Friedel-Crafts acylation process using Eaton’s reagent under solvent-free conditions is highly efficient, offering yields of 90–96% with minimal purification steps. Key factors include substrate accessibility, reaction temperature (optimized at 80–100°C), and the absence of solvents, which reduces side reactions. Characterization via thin-layer chromatography (TLC) and melting point analysis ensures purity .

Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives, and how are these activities validated experimentally?

These derivatives exhibit antitumor, anti-inflammatory, antibacterial, and antiparasitic activities. Validation involves in vitro assays such as MTT cytotoxicity testing (for anticancer activity), COX-1/COX-2 inhibition (anti-inflammatory), and microbial growth inhibition assays. For example, derivatives with chloro or methoxy substituents show enhanced activity due to improved binding to target proteins like 15-lipoxygenase .

Q. What spectroscopic and crystallographic techniques are critical for characterizing imidazo[2,1-b]thiazole derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and ring saturation, while X-ray crystallography provides absolute configuration confirmation. For example, single-crystal X-ray diffraction of 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole confirmed a planar fused-ring system with bond angles critical for biological interactions .

Advanced Research Questions

Q. How can solvent-free synthetic protocols for imidazo[2,1-b]thiazoles be optimized to enhance selectivity and scalability?

Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables (e.g., catalyst loading, temperature, reaction time). For instance, a 2³ factorial design can identify interactions between temperature (80–120°C), catalyst concentration (5–10 mol%), and substrate ratio (1:1–1:2). Computational tools like density functional theory (DFT) further predict transition states to guide optimization .

Q. How should contradictory data regarding the antitumor efficacy of imidazo[2,1-b]thiazole derivatives across different cell lines be analyzed?

Contradictions often arise from cell line-specific expression of target proteins (e.g., FLT3 kinase) or variations in assay conditions (e.g., serum concentration). Meta-analysis of dose-response curves (IC₅₀ values) and cross-validation using isogenic cell lines (wild-type vs. mutant) can isolate mechanism-driven effects. Statistical tools like ANOVA assess significance across replicates .

Q. What computational strategies are effective in designing novel imidazo[2,1-b]thiazole derivatives with tailored pharmacokinetic properties?

Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) predict reactivity, while molecular docking (AutoDock/Vina) screens binding affinities to targets like FLT3 or COX-2. Machine learning models trained on existing SAR data can prioritize substituents (e.g., electron-withdrawing groups for enhanced metabolic stability) .

Q. How can factorial design improve the investigation of multi-variable effects in imidazo[2,1-b]thiazole synthesis?

A 2⁴ factorial design evaluates four variables (e.g., solvent polarity, temperature, catalyst type, and substrate ratio) simultaneously. Interaction plots reveal non-linear effects, such as synergistic increases in yield when using polar aprotic solvents with elevated temperatures. Response surface methodology (RSM) then models optimal conditions .

Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives?

Carrageenan-induced paw edema (rat) and LPS-induced systemic inflammation (mouse) models are standard. Derivatives are administered orally (10–50 mg/kg), with cytokine levels (TNF-α, IL-6) quantified via ELISA. Histopathological analysis of tissue sections further validates efficacy .

Methodological Guidance

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in imidazo[2,1-b]thiazole derivatives?

Systematic substitution at positions 3, 5, and 6 with halogens, alkyl, or aryl groups, followed by in vitro screening, identifies critical pharmacophores. For example, 3-phenyl substitution enhances antitumor activity, while 6-chloro groups improve metabolic stability. Comparative molecular field analysis (CoMFA) maps steric/electronic contributions .

Q. How can researchers address reproducibility challenges in biological assays for imidazo[2,1-b]thiazole derivatives?

Standardize assay protocols (e.g., cell passage number, serum batch) and include positive controls (e.g., doxorubicin for cytotoxicity). Use high-content screening (HCS) to minimize plate-to-plate variability. Data should be reported with p-values (<0.05) and confidence intervals (95%) via tools like GraphPad Prism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-
Reactant of Route 2
Reactant of Route 2
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.